molecular formula C6H7NO B6603586 1-(2-oxoethyl)cyclopropane-1-carbonitrile CAS No. 2138034-43-0

1-(2-oxoethyl)cyclopropane-1-carbonitrile

Cat. No.: B6603586
CAS No.: 2138034-43-0
M. Wt: 109.13 g/mol
InChI Key: KQCQQIRGASJCQX-UHFFFAOYSA-N
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Description

1-(2-oxoethyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with an oxoethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-oxoethyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One efficient preparation method involves the selective decarboxylation of substituted 2-aroyl-3-aryl-1-cyano-cyclopropane-1-carboxylates . This reaction typically yields the desired compound in high purity and yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-(2-oxoethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophiles or electrophiles.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-(2-oxoethyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-oxoethyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biological activity. Specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

  • 2-oxocyclopentane-1-carbonitrile
  • 2-oxocyclohexane-1-carbonitrile

Comparison: 1-(2-oxoethyl)cyclopropane-1-carbonitrile is unique due to its cyclopropane ring, which imparts significant strain and reactivity compared to larger ring systems like cyclopentane or cyclohexane. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in mechanistic studies.

Properties

IUPAC Name

1-(2-oxoethyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-5-6(1-2-6)3-4-8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCQQIRGASJCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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